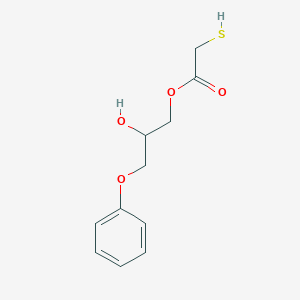![molecular formula C14H17IN2O2 B14503380 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide CAS No. 62877-62-7](/img/structure/B14503380.png)
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide is a chemical compound known for its unique structure and properties It belongs to the class of pyridazin-1-ium iodides and is characterized by the presence of a phenoxy group and an isopropyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of a pyridazine derivative with phenol and isopropyl alcohol under specific conditions. The reaction conditions often involve the use of a suitable catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazin-1-ium iodides .
Applications De Recherche Scientifique
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
- 1,2,5-Trimethylpyridinium iodide
Uniqueness
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide is unique due to its specific structural features, such as the phenoxy group and isopropyl ether moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
62877-62-7 |
|---|---|
Formule moléculaire |
C14H17IN2O2 |
Poids moléculaire |
372.20 g/mol |
Nom IUPAC |
1-methyl-3-phenoxy-6-propan-2-yloxypyridazin-1-ium;iodide |
InChI |
InChI=1S/C14H17N2O2.HI/c1-11(2)17-14-10-9-13(15-16(14)3)18-12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
IKUFMHWWOWJZHM-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=[N+](N=C(C=C1)OC2=CC=CC=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)




![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)

